This compound falls under the category of opioid analgesics and is often associated with fentanyl-related compounds. It serves as an impurity reference material in pharmaceutical testing, particularly in the context of opioid formulations. Its classification as a potent analgesic ties it to significant medical applications, particularly in pain management.
The synthesis of N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine can be approached through several methods, primarily involving the reaction of piperidine derivatives with appropriate aryl groups.
The molecular structure of N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine features:
C(Cc1ccccc1)N2CCC(CC2)Nc3ccccc3
InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
The structural configuration allows for significant interactions with biological targets, particularly opioid receptors.
N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine participates in various chemical reactions typical of piperidine derivatives:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is primarily associated with its interaction with opioid receptors in the central nervous system:
The accurate mass of N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is reported as 280.1939 g/mol.
N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2